N-{1-[(3,3-difluorocyclobutyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine
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Overview
Description
N-{1-[(3,3-difluorocyclobutyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyrimidine ring, and a difluorocyclobutyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(3,3-difluorocyclobutyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Difluorocyclobutyl Group: The difluorocyclobutyl group can be synthesized from cyclobutene derivatives through fluorination reactions.
Piperidine Ring Formation: The piperidine ring is often constructed via cyclization reactions involving appropriate amine precursors.
Pyrimidine Ring Synthesis: The pyrimidine ring can be synthesized through condensation reactions involving suitable aldehydes and amines.
Final Coupling: The final step involves coupling the difluorocyclobutyl group, piperidine ring, and pyrimidine ring under specific reaction conditions, such as the use of coupling reagents like HATU or EDCI.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvents), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(3,3-difluorocyclobutyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{1-[(3,3-difluorocyclobutyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of N-{1-[(3,3-difluorocyclobutyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The difluorocyclobutyl group may enhance its binding affinity to certain receptors or enzymes, while the piperidine and pyrimidine rings contribute to its overall stability and bioactivity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(3,3-Difluorocyclobutyl)methyl]-1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxamide
- N-[(3,3-Difluorocyclobutyl)methyl]-1-pyrrolidinesulfonamide
Uniqueness
N-{1-[(3,3-difluorocyclobutyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine is unique due to its combination of a difluorocyclobutyl group with piperidine and pyrimidine rings. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H24F2N4 |
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Molecular Weight |
310.39 g/mol |
IUPAC Name |
N-[1-[(3,3-difluorocyclobutyl)methyl]piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C16H24F2N4/c1-12-8-19-15(20-9-12)21(2)14-4-3-5-22(11-14)10-13-6-16(17,18)7-13/h8-9,13-14H,3-7,10-11H2,1-2H3 |
InChI Key |
FWSIXKWIZYGTAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)CC3CC(C3)(F)F |
Origin of Product |
United States |
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